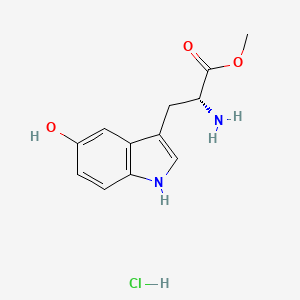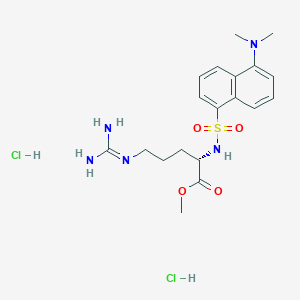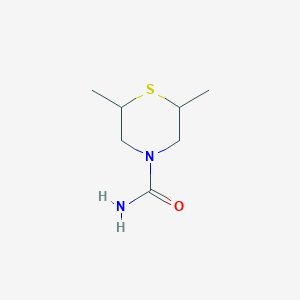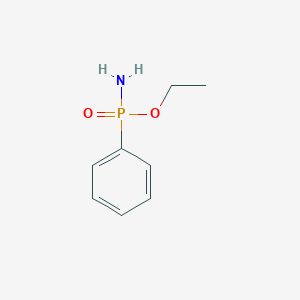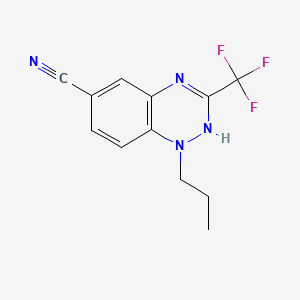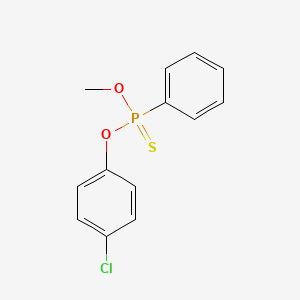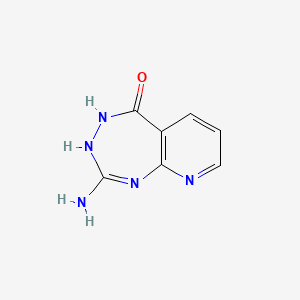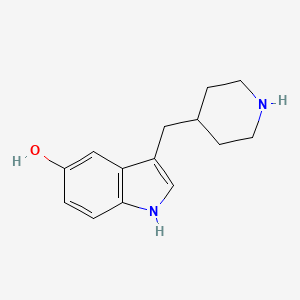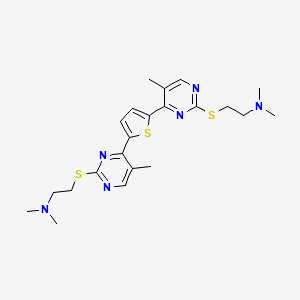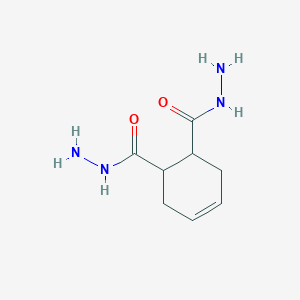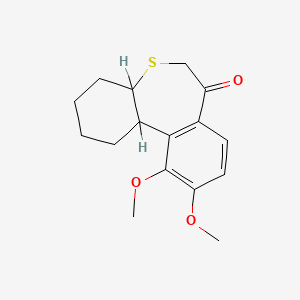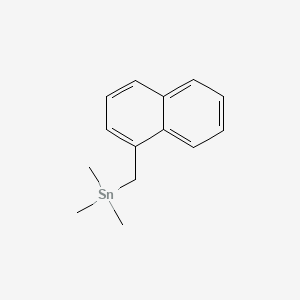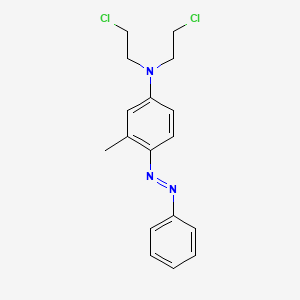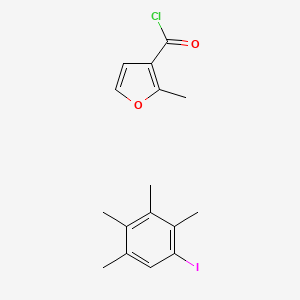
1-Iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 2-methylfuran-3-carbonyl chloride are two distinct organic compounds. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom attached to a benzene ring substituted with four methyl groups. 2-methylfuran-3-carbonyl chloride is a furan derivative with a carbonyl chloride group attached to the third position of the furan ring and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position .
2-methylfuran-3-carbonyl chloride: is prepared by reacting 2-methylfuran with phosgene (carbonyl chloride). The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
2-methylfuran-3-carbonyl chloride: primarily undergoes:
Nucleophilic Acyl Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylfuran-3-carboxylic acid.
Common Reagents and Conditions
For 1-Iodo-2,3,4,5-tetramethylbenzene: Common reagents include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions
For 2-methylfuran-3-carbonyl chloride: Reagents include bases like pyridine for acyl substitution reactions and water or aqueous bases for hydrolysis.
Major Products
From 1-Iodo-2,3,4,5-tetramethylbenzene: Products include various substituted benzene derivatives depending on the nucleophile used.
From 2-methylfuran-3-carbonyl chloride: Products include 2-methylfuran-3-carboxylic acid and its derivatives.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the preparation of advanced materials such as liquid crystals and polymers.
2-methylfuran-3-carbonyl chloride: finds applications in:
Pharmaceuticals: As a building block in the synthesis of various drugs and bioactive molecules.
Agriculture: In the synthesis of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action for these compounds depends on their specific applications:
1-Iodo-2,3,4,5-tetramethylbenzene: Acts as a precursor in coupling reactions, where the iodine atom is replaced by a new substituent through a palladium-catalyzed mechanism.
2-methylfuran-3-carbonyl chloride: Reacts with nucleophiles through a nucleophilic acyl substitution mechanism, where the carbonyl chloride group is replaced by the nucleophile.
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as:
Iodobenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in substitution reactions.
2-Iodo-1,3,4,5-tetramethylbenzene: Similar structure but with the iodine atom in a different position, affecting its reactivity and the types of reactions it undergoes.
2-methylfuran-3-carbonyl chloride: can be compared with:
Furan-2-carbonyl chloride: Lacks the methyl group, making it less sterically hindered and more reactive.
2-methylfuran-2-carbonyl chloride: Similar structure but with the carbonyl chloride group in a different position, affecting its reactivity.
Properties
Molecular Formula |
C16H18ClIO2 |
|---|---|
Molecular Weight |
404.67 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C10H13I.C6H5ClO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-5(6(7)8)2-3-9-4/h5H,1-4H3;2-3H,1H3 |
InChI Key |
BFRLMSBYTLOAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CO1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
